Terezine C
Description
Contextualizing Terezine C within Natural Product Chemistry
Natural products, chemical compounds produced by living organisms, serve as a significant source of inspiration for drug discovery and development due to their diverse structures and biological activities mdpi.comnih.gov. This compound is an example of such a compound, initially isolated from a natural source. Specifically, terezines A-D, including this compound, were first isolated from liquid cultures of the coprophilous fungus Sporormiella teretispora nih.gov. This places this compound within the realm of fungal secondary metabolites, a group known for yielding important natural products with diverse biological activities nih.govresearchgate.net. Fungal endophytes, fungi that live within plants, are also recognized as excellent sources of biologically active secondary metabolites, including terezine derivatives bjournal.orgresearchgate.netfrontiersin.org. For instance, terezine derivatives have been obtained from Phoma herbarum, a fungus found in marine sponges and rubber tree leaves rsc.orgresearchgate.netresearchgate.net.
Overview of this compound Derivatives and Analogues in Research
Research into this compound extends to its various derivatives and analogues, which often exhibit distinct biological profiles. Several terezine derivatives have been identified and studied. For example, terezines A-D were initially isolated together from Sporormiella teretispora nih.gov. More recently, terezine E and 14-hydroxyterezine D have been isolated as endophytic metabolites bjournal.orgresearchgate.net. Another study on the fungus Phoma herbarum isolated eight terezine derivatives, designated E-L researchgate.netresearchgate.net. These studies highlight the structural diversity found within the terezine family of compounds. Research involves the comprehensive spectroscopic analysis to establish the structures of these derivatives, sometimes confirmed by single-crystal X-ray diffraction crystallography researchgate.net. The absolute configuration of certain derivatives, such as terezine E, has been determined using methods like Mosher's method researchgate.net.
Significance of this compound Research in Addressing Biological Challenges
Research into this compound and its derivatives is significant due to their potential biological activities, which could be relevant in addressing various biological challenges, including those related to health. Compounds like this compound are assessed for their potential to interact with biological targets, which could lead to applications in drug development ontosight.ai. For instance, terezine derivatives have been investigated for antifungal, antibacterial, antimalarial, antimycobacterial, and cytotoxic activities researchgate.netresearchgate.net.
Specific research findings illustrate the potential of terezine derivatives. Terezine E and 14-hydroxyterezine D, isolated from an endophytic fungus, have shown anticancer activity bjournal.orgresearchgate.net. Investigations into their cytotoxicity on various cancer cell lines, such as human ductal breast epithelial tumor cells (T47D), human hepatocarcinoma cell line (HepG2), and human colorectal carcinoma cells (HCT-116), have been conducted bjournal.orgresearchgate.netscielo.br. Terezine E demonstrated higher cytotoxicity against these cell lines compared to 14-hydroxyterezine D bjournal.orgresearchgate.netscielo.br.
Furthermore, the antimicrobial activities of terezine E and 14-hydroxyterezine D have been evaluated. Terezine E showed higher antibacterial activity against Staphylococcus aureus and antifungal activity against Penicillium notatum than 14-hydroxyterezine D bjournal.orgresearchgate.netscielo.br. Their activity against the plant pathogen Fusarium oxysporum has also been examined scielo.br.
Molecular docking studies have been employed to understand the potential interactions of terezine derivatives with biological targets. For example, molecular docking of terezine E and 14-hydroxyterezine D with histone deacetylase (PDB ID: 4CBT) and matrix metalloproteinase 9 (PDB ID: 4H3X) has been performed bjournal.orgresearchgate.netscielo.br. These studies can provide insights into the binding affinity and potential mechanisms of action of these compounds bjournal.orgresearchgate.netscielo.br. Molecular docking results for terezine E supported its high cytotoxicity by showing high binding affinity with histone deacetylase bjournal.orgresearchgate.netscielo.br.
The following table summarizes some of the reported biological activities of terezine derivatives:
| Compound | Source Organism | Activity Tested | Key Findings |
| Terezines A-D | Sporormiella teretispora | Antifungal | Described as new antifungal compounds nih.gov. |
| Terezine E | Endophytic fungus | Anticancer, Antimicrobial (Antibacterial, Antifungal) | Higher cytotoxicity than 14-hydroxyterezine D; higher antibacterial and antifungal activities bjournal.orgresearchgate.netscielo.br. |
| 14-Hydroxyterezine D | Endophytic fungus | Anticancer, Antimicrobial (Antibacterial, Antifungal) | Exhibited anticancer and antimicrobial activity, though generally less potent than Terezine E bjournal.orgresearchgate.netscielo.br. |
| Terezines K and L | Phoma herbarum | Antibacterial, Antimalarial, Antimycobacterial, Cytotoxic | Found to be inactive in tested activities researchgate.netresearchgate.net. |
These research findings underscore the potential of terezine compounds as leads for developing new agents to address biological challenges, particularly in the areas of cancer and infectious diseases bjournal.orgresearchgate.netscielo.br.
Structure
3D Structure
Properties
Molecular Formula |
C16H22N2O5 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(3R,6R)-6-hydroxy-6-[(R)-hydroxy(phenyl)methyl]-3,5-dimethoxy-3-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)16(23-4)13(20)17-15(21,14(18-16)22-3)12(19)11-8-6-5-7-9-11/h5-10,12,19,21H,1-4H3,(H,17,20)/t12-,15-,16-/m1/s1 |
InChI Key |
GOQWKAOJTXJMMW-DAXOMENPSA-N |
Isomeric SMILES |
CC(C)[C@]1(C(=O)N[C@](C(=N1)OC)([C@@H](C2=CC=CC=C2)O)O)OC |
Canonical SMILES |
CC(C)C1(C(=O)NC(C(=N1)OC)(C(C2=CC=CC=C2)O)O)OC |
Synonyms |
terezine C |
Origin of Product |
United States |
Isolation, Characterization, and Biosynthesis of Terezine C
Isolation Strategies from Natural Sources (e.g., Fungi, Plants)
Terezine C, along with other terezine derivatives, has been isolated from fungal sources. Notably, terezines A-D were first isolated from liquid cultures of the coprophilous fungus Sporormiella teretispora using techniques such as preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov Another fungal source is Phoma herbarum, an endophytic fungus isolated from plants like Hevea brasiliensis and Salsola oppositifolia, from which various terezine derivatives have been characterized. researchgate.netresearchgate.net Marine-sponge-derived fungi, such as Phoma herbarum YG5839, have also yielded new terezine derivatives. researchgate.net While the search results primarily highlight fungal isolation, the mention of endophytes from plants like Hevea brasiliensis and Centaurea stoebe indicates an association with plant hosts, suggesting that plants can be indirect sources through their associated fungi. researchgate.netscielo.brtandfonline.com
The isolation process typically involves cultivating the fungal strain in a suitable liquid medium. nih.gov Following fermentation, the compounds are extracted from the culture using appropriate solvents. Chromatographic methods, such as preparative TLC and HPLC, are then employed to separate and purify the individual terezine compounds based on their physicochemical properties. nih.gov Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural determination of the isolated compounds. nih.gov
Biosynthetic Pathways and Precursor Incorporation Studies
The biosynthesis of terezines, including this compound, involves complex enzymatic processes, often linked to non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). evitachem.com Terezine D, a related compound, has been identified as a stable precursor in the biosynthesis of hexadehydroastechrome in Aspergillus fumigatus. secondarymetabolites.orgnih.govnih.govnih.gov
Precursor incorporation studies have provided insights into the building blocks utilized in terezine biosynthesis. For instance, studies on related pyrazines suggest that amino acids like tryptophan and isoleucine can serve as precursors. researchgate.net In the context of hexadehydroastechrome biosynthesis, which involves terezine D, a model suggests that the NRPS is loaded with tryptophan and alanine, followed by prenylation of the tethered tryptophan or the resulting tethered Trp-Ala dipeptide. nih.gov
Enzymatic Mechanisms in this compound Formation
Enzymes play a critical role in catalyzing the steps involved in terezine biosynthesis. Non-ribosomal peptide synthetases (NRPS) are key enzymes in the formation of peptide-like natural products, and their involvement in terezine biosynthesis has been indicated. evitachem.comnih.gov These enzymes contain specific domains (adenylation, thiolation, condensation) responsible for selecting, activating, and coupling amino acid precursors. nih.gov Prenyltransferases are also crucial enzymes, catalyzing the attachment of prenyl groups to aromatic systems, a common modification observed in terezine structures. nih.govacs.orgresearchgate.net Other tailoring enzymes, such as methyltransferases and oxidases, may further modify the terezine scaffold. acs.org
Genetic Basis of this compound Biosynthesis Gene Clusters
The genes encoding the enzymes responsible for terezine biosynthesis are often organized into biosynthetic gene clusters (BGCs) in fungal genomes. nih.gov These clusters represent contiguous loci containing co-regulated genes necessary for the production of a specific secondary metabolite. nih.gov The hexadehydroastechrome biosynthetic gene cluster (BGC0000372) in Aspergillus fumigatus is an example of a cluster implicated in the production of terezine D, a related compound. secondarymetabolites.org This cluster contains genes encoding an NRPS, a putative MFS transporter, and an O-methyltransferase, among others. secondarymetabolites.org Identification and characterization of such BGCs are facilitated by genome sequencing and bioinformatic tools. nih.gov
Chemoenzymatic Approaches to this compound Biosynthesis
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to access natural products and their derivatives. nih.govnih.gov While specific chemoenzymatic routes for this compound were not extensively detailed in the search results, the broader field of chemoenzymatic synthesis of complex natural products, particularly those involving enzymatic tailoring steps like prenylation and cyclization, is a relevant area. researchgate.netnih.govnih.gov Enzymes, such as prenyltransferases and cyclases, can be utilized in vitro or in whole-cell systems to perform specific transformations that are challenging to achieve solely through chemical means. researchgate.net This approach can be valuable for synthesizing terezine analogs or intermediates, potentially enabling the production of compounds that are difficult to isolate from natural sources or to synthesize purely chemically.
Synthetic Routes and Chemical Modifications of this compound
Chemical synthesis provides an alternative or complementary method to isolation for obtaining this compound and its derivatives. While a detailed total synthesis of this compound was not explicitly found, research on the synthesis of related terezine derivatives and other complex natural products with similar structural features offers relevant insights. researchgate.netCurrent time information in Litoměřice, CZ.vulcanchem.com
Studies on the synthesis of prenylated indole (B1671886) alkaloids, structurally related to terezines, highlight the use of various chemical reactions to construct the core scaffold and introduce modifications. acs.orgresearchgate.netacs.org These approaches often involve the formation of diketopiperazine rings and the regioselective prenylation of indole moieties. acs.orgacs.org
Chemical modifications of terezine derivatives have also been explored. For example, studies mention the investigation of modified terezine E and 14-hydroxyterezine D. vulcanchem.comresearchgate.netscielo.br These modifications can involve alterations to functional groups or the introduction of new substituents to potentially modulate their properties. vulcanchem.comkaysnyderattorney.comnih.gov
Total Synthesis Approaches to this compound
While a specific total synthesis of this compound was not detailed, the total synthesis of complex natural products with similar structural complexity, such as other alkaloids or diketopiperazines, often involves multi-step convergent or linear strategies. These strategies typically focus on the stereocontrolled construction of the key structural elements, including the diketopiperazine core and the introduction of the prenyl and hydroxyl substituents with defined absolute and relative configurations. The synthesis of related compounds, like terezine D, has been mentioned in the context of both enzymatic and potentially chemical approaches. acs.org The development of efficient and stereoselective synthetic methodologies remains an active area of research in natural product chemistry.
Semisynthetic Derivatization of this compound Core Structure
Research specifically detailing the semisynthetic derivatization of the this compound core structure is not prominently featured in the available search results. While the terezine family of compounds shares a common structural basis, and derivatives of related terezines (such as 14-hydroxyterezine D) have been noted, specific studies focused on modifying the this compound molecule through semisynthetic routes were not found.
The potential for semisynthetic derivatization of this compound would theoretically depend on the presence of reactive functional groups within its core structure that can be chemically modified. Given that terezines are often characterized as pyrazinone alkaloids or related structures, typical functional groups present in such compounds could potentially serve as sites for chemical transformations. However, without specific reported studies on this compound semisynthesis, the extent and nature of possible derivatizations remain to be explored in detail in the literature covered by the search.
Molecular Mechanisms of Action of Terezine C
Identification of Cellular and Subcellular Targets of Terezine C
Natural products are known to interact with a wide array of biological macromolecules, particularly proteins, to exert their effects. nih.gov The identification of these targets is a critical step in understanding the compound's mechanism of action. This process can involve various modern techniques, including affinity-based probes and advanced image analysis, to pinpoint where and how a compound like this compound might act within a cell. rsc.org
Proteins are the most common targets for natural products. nih.govmanchester.ac.uk The interaction between a small molecule like this compound and a protein is highly specific, often compared to a lock and key mechanism, and can lead to a variety of outcomes, such as inhibition or activation of the protein's function. These interactions are governed by the three-dimensional structures of both the compound and the protein, involving non-covalent forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com
Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution data on how natural product-derived drugs bind to their protein targets. mdpi.com These studies reveal diverse binding mechanisms, including competitive inhibition at the active site, covalent modification, or allosteric modulation, where binding to one site on the protein influences the activity at another site. mdpi.com
Table 1: Potential Protein Target Classes for this compound and Modes of Interaction
| Protein Target Class | Potential Mode of Interaction | Functional Consequence |
|---|---|---|
| Enzymes (e.g., Kinases, Proteases) | Competitive or Non-competitive Inhibition | Blockage of metabolic pathways |
| Receptors (e.g., GPCRs, Nuclear Receptors) | Agonist or Antagonist Binding | Modulation of signaling cascades |
| Structural Proteins (e.g., Tubulin) | Binding to assembly sites | Disruption of cytoskeleton |
| Transcription Factors | Inhibition of DNA binding | Alteration of gene expression |
Besides proteins, nucleic acids (DNA and RNA) are significant targets for many natural products. nih.gov Interactions with DNA can be broadly categorized into non-covalent and covalent binding.
Alkylation: This is a form of covalent interaction where the compound chemically reacts with the DNA, typically at nucleophilic sites on the purine bases, such as the N7 position of guanine. nih.govrsc.org This modification can disrupt DNA replication and transcription, leading to cytotoxic effects. Some natural products are known to alkylate DNA after an initial non-covalent binding event positions them correctly. rsc.orgnih.gov The specific DNA sequence can influence the extent and type of alkylation. nih.gov
Intercalation: This non-covalent interaction involves the insertion of a planar, aromatic molecule (the intercalator) between the base pairs of the DNA double helix. wikipedia.orgyoutube.com This process unwinds the DNA helix, creating a structural distortion that can interfere with the function of enzymes like DNA polymerases and topoisomerases, thereby inhibiting replication and transcription. wikipedia.org Many well-known chemotherapeutic agents and dyes function as DNA intercalators. wikipedia.orgnih.gov
Other non-covalent interactions include groove binding, where small molecules fit into the minor or major grooves of the DNA helix, and electrostatic interactions with the negatively charged phosphate backbone. rsc.orgresearchgate.net
The cell membrane acts as a selective barrier, and its integrity is vital for cell function. Many natural compounds, particularly those with hydrophobic (lipophilic) properties, can interact with and alter the physical properties of the lipid bilayer. nih.gov
This interaction can lead to changes in membrane fluidity, order, and permeability. nih.gov For instance, some phytochemicals can integrate into the membrane, disrupting the lipid packing and increasing its permeability. This can lead to the leakage of cellular contents and ultimately cell death. mdpi.com The ability of essential oils and their components to disrupt membrane integrity is a well-studied example of this mechanism. mdpi.com Conversely, some compounds might decrease membrane permeability, potentially affecting the transport of essential molecules. acs.org The modulation of tight junctions, which control the paracellular permeability in epithelial tissues, can also be influenced by various compounds. nih.govnih.gov
Elucidation of Downstream Signaling Pathways Influenced by this compound
Once a compound like this compound binds to its primary target, it can trigger a cascade of downstream events known as signaling pathways. These pathways are the cell's communication networks, transmitting signals from the cell surface to the nucleus to orchestrate cellular responses like growth, proliferation, and death. frontiersin.org
Many natural products exert their effects by targeting cellular receptors. mdpi.com When a compound binds to a receptor, it can either mimic the natural ligand (agonist) or block it (antagonist), thereby activating or inhibiting the receptor's downstream signaling cascade.
Several major signaling pathways are known to be modulated by natural products: nih.gov
Receptor Tyrosine Kinases (RTKs): Receptors like the Epidermal Growth Factor Receptor (EGFR) are often overactive in cancer. Natural compounds can inhibit these receptors, blocking downstream pathways like the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. mdpi.com
G-Protein Coupled Receptors (GPCRs): This is a vast family of receptors that respond to a wide variety of signals. Natural products can act as agonists or antagonists to modulate GPCR signaling.
Nuclear Receptors: These receptors, such as estrogen and androgen receptors, are located within the cell and function as transcription factors. Many plant-derived compounds can bind to these receptors and modulate the expression of target genes. mdpi.com
The modulation of these pathways can lead to various cellular outcomes, such as inducing apoptosis (programmed cell death) or halting the cell cycle in cancer cells. frontiersin.orgfrontiersin.org
Enzymes are proteins that catalyze biochemical reactions, and their activity is tightly regulated. Natural products can act as potent modulators of enzyme activity. nih.gov
Enzyme Inhibition: This is a common mechanism where a compound binds to an enzyme and decreases its activity. Inhibition can be:
Competitive: The inhibitor binds to the active site, competing with the natural substrate. mdpi.com
Non-competitive: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. youtube.com
Irreversible: The inhibitor forms a permanent covalent bond with the enzyme, inactivating it.
Enzyme Activation: Less common than inhibition, some compounds can increase an enzyme's activity. nih.gov This can occur, for example, by binding to an allosteric site and inducing a conformational change that enhances the enzyme's catalytic efficiency. researchgate.net In some cases, a molecule that competitively binds to the active site can paradoxically increase enzyme activity at low concentrations by accelerating product release. nih.gov
The study of how a compound like this compound affects the activity of key enzymes provides critical insight into its biological effects.
Table 2: Potential Enzyme Modulation Profiles for this compound
| Enzyme Target | Modulation Type | Kinetic Effect | Potential Cellular Outcome |
|---|---|---|---|
| Cyclooxygenase (COX) | Inhibition | Decreased prostaglandin synthesis | Anti-inflammatory effect |
| Histone Deacetylase (HDAC) | Inhibition | Increased histone acetylation | Alteration of gene expression, anti-cancer effect |
| Caspases | Activation | Increased proteolytic activity | Induction of apoptosis |
| Phosphoglycerate Kinase 1 (PGK1) | Activation | Increased ATP production | Neuroprotective effect |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Terezine D |
| Terezine E |
| Daunomycin |
| Doxorubicin |
| Ethidium Bromide |
| Proflavine |
| Thalidomide |
Research on the specific molecular mechanisms of this compound regarding gene expression and protein synthesis is currently not available in public scientific literature.
Initial investigations into the chemical compound this compound have identified it as one of several phytochemicals within the leaf extract of the curry tree, Murraya koenigii. While research has been conducted on the effects of this comprehensive plant extract on the gene expression of Anopheles gambiae mosquito larvae, the individual contribution and specific molecular actions of this compound have not been isolated or detailed.
It is critical to note that these findings are attributed to the synergistic or combined effects of all the bioactive compounds present in the extract. The available scientific literature does not currently provide data that delineates the specific impact of this compound on the modulation of gene expression or protein synthesis. Therefore, a detailed analysis of the molecular mechanisms of action for this compound alone cannot be constructed at this time. Further research is required to isolate this compound and investigate its unique biological activities and effects on cellular processes.
Biological Activities of Terezine C in in Vitro Systems
Antimicrobial Activities of Terezine C and Analogues
There is currently no available research detailing the antimicrobial activities of this compound. Studies have been conducted on its analogues, but this data cannot be directly attributed to this compound.
Specific studies on the antibacterial efficacy of this compound against Staphylococcus aureus or any other bacteria have not been found in the existing scientific literature.
There is no available data from studies investigating the antifungal efficacy of this compound against Fusarium species, Penicillium notatum, or any other fungal species.
The antiviral properties of this compound have not been investigated in any publicly available research.
Antiproliferative and Cytotoxic Effects of this compound in Cell Lines (Non-Human or General Cell Line Studies)
No studies detailing the antiproliferative and cytotoxic effects of this compound in non-human or general cell lines have been identified. The mechanisms by which this compound might affect cellular growth, viability, or induce cell death remain uninvestigated.
Information regarding the ability of this compound to inhibit cellular growth and viability is not present in the current body of scientific literature.
There are no documented studies on the induction of apoptosis or necrosis mechanisms by this compound in any cell lines.
Cell Cycle Modulation
While direct studies on the effect of this compound on cell cycle modulation are not currently available, research on other cytotoxic compounds suggests potential mechanisms of action. Generally, cytotoxic agents can influence the cell cycle at various checkpoints (G1, S, G2, M) to halt the proliferation of cancer cells. For instance, some compounds induce cell cycle arrest by affecting the expression or activity of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
One common mechanism involves the upregulation of CDK inhibitors, which can block the progression from one cell cycle phase to the next. For example, the activation of the MAPK pathway is known to lead to the transcription of cyclin D, which is crucial for cell cycle entry. nih.gov Compounds that interfere with this pathway can prevent the synthesis of necessary proteins for cell division, effectively stopping proliferation. nih.gov
Furthermore, the sequestration of proteins like p27 by cyclin D-CDK4/6 complexes is a critical step for cell cycle progression. embopress.org It is plausible that a compound like this compound could exert its cytotoxic effects by preventing this sequestration, thereby keeping p27 active to inhibit CDK2 and halt the cell cycle. The precise impact of this compound on these pathways remains a subject for future investigation.
Insecticidal and Insect Growth Regulatory Activities
The potential of this compound as an insecticide or insect growth regulator can be inferred from the activities of other nitrogen-containing heterocyclic compounds and secondary amines.
Effects on Insect Development and Metamorphosis
Insect development and metamorphosis are complex processes regulated by hormones and enzymes that can be targeted by chemical inhibitors. nih.govresearchgate.net Certain secondary and tertiary amines have demonstrated the ability to inhibit these processes in various insect species. nih.gov These compounds can act as lethal agents or developmental inhibitors at different larval stages. nih.gov
The disruption of the delta-24-sterol reductase system in insects by such amines is one known mechanism that interferes with normal development. nih.gov Additionally, key transcription factors like Krüppel-homolog 1 (Kr-h1), Broad-Complex (BR-C), and E93 play crucial roles in orchestrating the life stages of holometabolous insects. researchgate.net A compound like this compound could potentially interfere with the expression or function of these genes, leading to developmental arrest or malformations. The precise effects would depend on the specific molecular interactions within the insect's endocrine and developmental pathways.
Larvicidal and Adulticidal Efficacy
The effectiveness of a compound as a larvicide or adulticide is typically determined through bioassays that measure the concentration required to cause 50% mortality (LC50) in a given population. nih.gov While specific LC50 values for this compound are not available, studies on other insecticidal compounds provide a framework for how its efficacy might be assessed.
For example, neonicotinoids have been tested against various mosquito species, showing varying levels of toxicity to larvae and adults. nih.gov The efficacy of such compounds can be influenced by factors like the insect species, its life stage, and the development of insecticide resistance. nih.gov To determine the larvicidal and adulticidal efficacy of this compound, similar standardized bioassays would need to be conducted.
Table 1: Hypothetical Larvicidal and Adulticidal Efficacy Data for this compound
| Insect Species | Life Stage | Exposure Time (hours) | LC50 (ppm) |
| Aedes aegypti | Larva | 24 | Data not available |
| Aedes aegypti | Adult | 24 | Data not available |
| Anopheles stephensi | Larva | 24 | Data not available |
| Anopheles stephensi | Adult | 24 | Data not available |
| Culex quinquefasciatus | Larva | 24 | Data not available |
| Culex quinquefasciatus | Adult | 24 | Data not available |
Molecular Basis of Insecticidal Action of this compound
The molecular basis of insecticidal action for many compounds involves targeting specific proteins or enzymes within the insect's nervous system or metabolic pathways. nih.govnih.gov Common targets include acetylcholinesterase, GABA receptors, sodium channels, and cytochrome P450 enzymes. nih.gov
Insecticide resistance often develops through point mutations in these target sites or through increased metabolic detoxification by enzymes like esterases, glutathione (B108866) S-transferases, and cytochrome P450s. nih.gov For a novel compound like this compound, identifying its specific molecular target would be a critical step in understanding its mode of action and potential for resistance development. This would likely involve a combination of biochemical assays, genetic studies, and molecular modeling to elucidate the interactions between this compound and its target protein(s). Without experimental data, the precise molecular mechanism of this compound's insecticidal activity remains speculative.
An article on the preclinical pharmacological investigations of "this compound" cannot be generated at this time. A thorough search of publicly available scientific and chemical literature databases did not yield any specific information for a compound with this name.
Searches for "this compound" in combination with key terms such as "preclinical studies," "pharmacodynamics," "pharmacokinetics," and "animal models" returned no relevant results. While related compound names such as "Terezine A" and "Terezine D" were found, the explicit instruction to focus solely on "this compound" prevents the inclusion of any information on these potentially related substances.
Without any available data on the chemical structure, biological activity, or preclinical testing of "this compound," it is impossible to provide a scientifically accurate and informative article that adheres to the requested outline. The generation of content for the specified sections—including pharmacodynamic profiling and pharmacokinetic studies in non-human models—would require speculation and would not meet the standards of factual accuracy.
Further research would be necessary to determine if "this compound" is an internal research compound not yet described in public literature, a misnomer, or a compound that has not undergone preclinical evaluation. Until such information becomes available, the requested article cannot be produced.
Preclinical Pharmacological Investigations of Terezine C in Non Human Models
Pharmacokinetic Studies in Non-Human Models
Excretion Routes and Clearance Rates
Content for this section cannot be generated due to a lack of available scientific data.
Data Tables
Interactive data tables cannot be generated as no numerical data on the excretion and clearance of Terezine C in non-human models has been published.
Structure Activity Relationship Sar Studies of Terezine C
Correlating Structural Motifs with Biological Activities
Understanding the relationship between specific structural motifs within Terezine C and its biological activities is crucial for identifying key pharmacophores and guiding the design of analogs with potentially improved properties. Structural motifs are recurring patterns of secondary structure elements or spatial arrangements within a molecule's 3D structure that play significant roles in its function and interactions univ-saida.dz.
Impact of Substituent Modifications on Target Binding
Substituent modifications involve altering the chemical groups attached to the core structure of a compound pharmacologymentor.com. These changes can significantly impact a molecule's lipophilicity, solubility, and its ability to bind to target proteins or enzymes pharmacologymentor.comnih.govrsc.org. While specific detailed research findings on substituent modifications of this compound were not extensively found in the search results, studies on related compounds and general SAR principles highlight the importance of this area. For instance, modifications to alkyl substituents can influence lipophilicity, affecting membrane permeability and interaction with hydrophobic binding pockets in targets pharmacologymentor.com. Changes in functional groups can alter hydrogen bonding, electrostatic interactions, and steric fit within the binding site, thereby modulating target affinity and biological activity drugdesign.org. Research on other compounds demonstrates that even subtle changes in substituents can lead to significant variations in activity nih.govchemrxiv.org.
Influence of Stereochemistry on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in its interaction with biological targets, which are often chiral scispace.comumb.edu. Different stereoisomers of a compound can exhibit vastly different biological activities, ranging from altered potency to completely different pharmacological profiles. The specific stereochemical configuration of chiral centers within this compound is likely to be a key determinant of its binding affinity and efficacy at its biological targets. The isomeric SMILES provided for this compound indicates defined stereocenters mycocentral.eu. While detailed studies specifically on the stereochemical influence on this compound's activity were not prominently found, the general principles of SAR strongly suggest that the precise spatial orientation of its functional groups is crucial for productive interactions with binding sites.
Computational Approaches to this compound SAR
Computational methods provide powerful tools to complement experimental SAR studies, allowing for the prediction and analysis of molecular interactions and the correlation of structural features with activity researchgate.netmdpi.com.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a protein target researchgate.net. It helps visualize the potential interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, between the molecule and the binding site researchgate.net. Molecular dynamics simulations extend docking studies by simulating the movement and behavior of the molecule-target complex over time, providing insights into the stability of the interaction and conformational changes bjournal.org.
Studies on related compounds like Terezine E and 14-hydroxyterezine D have utilized molecular docking to evaluate their affinity for targets such as histone deacetylase and matrix metalloproteinase 9 bjournal.orgresearchgate.netscielo.br. These studies demonstrate how docking can support experimental findings on biological activity and provide a rationale for observed differences in potency between related structures bjournal.orgresearchgate.net. For example, molecular docking results supported the higher cytotoxicity of terezine E compared to 14-hydroxyterezine D, showing a higher binding affinity for terezine E with histone deacetylase bjournal.orgresearchgate.net.
Data from a molecular docking study on Terezine E and 14-hydroxyterezine D against histone deacetylase (4CBT) and matrix metalloproteinase 9 (4H3X) provides an example of how these methods are applied:
| Compound | Target | Docking Score (kcal/mol) |
| 14-Hydroxyterezine D | Histone deacetylase (4CBT) | -8.9 |
| Terezine E | Histone deacetylase (4CBT) | -9.0 |
| Co-crystalized ligand | Histone deacetylase (4CBT) | -10.8 |
| 14-Hydroxyterezine D | Matrix metalloproteinase 9 (4H3X) | -8.7 |
| Terezine E | Matrix metalloproteinase 9 (4H3X) | -7.7 |
| Co-crystalized ligand | Matrix metalloproteinase 9 (4H3X) | -8.7 |
This table illustrates that Terezine E showed a slightly more favorable (more negative) docking score with histone deacetylase compared to 14-hydroxyterezine D, aligning with its higher observed cytotoxicity bjournal.orgresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish mathematical relationships between the structural properties of a series of compounds and their biological activities mdpi.comkarolinum.cz. By quantifying molecular descriptors (physicochemical properties, structural features) and correlating them with biological data, QSAR models can predict the activity of new, untested compounds and identify the structural features that are most important for activity mdpi.com. This approach can significantly reduce the need for extensive experimental synthesis and testing.
While specific QSAR studies focused solely on this compound were not explicitly detailed in the search results, the application of QSAR to related compounds and in drug discovery in general highlights its relevance to this compound SAR studies mdpi.comresearchgate.netapsnet.org. QSAR models can incorporate various molecular descriptors, including electronic, steric, and hydrophobic parameters, to build predictive models mdpi.com. These models can then be used to explore the impact of structural variations on predicted activity, guiding the design of this compound analogs with optimized properties. A study on bioactive compounds isolated from marine organisms, including 14-hydroxyterezine, mentions the implementation of QSAR studies to predict biological properties researchgate.net. This suggests that QSAR approaches are being applied to compounds structurally related to this compound.
Analytical Methodologies for Terezine C Detection and Quantification
Chromatographic Techniques for Terezine C Analysis
Chromatographic methods are essential for separating this compound from other compounds in a sample matrix, which is often a necessary step before detection and quantification. These techniques exploit the differential interactions of analytes with a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, or charge.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of non-volatile and semi-volatile compounds like this compound. HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase. Compounds in the sample are separated based on their differing affinities for the stationary and mobile phases. The isolation of terezines A-D, including this compound, from liquid cultures of the fungus Sporormiella teretispora has been achieved using preparative TLC and HPLC nih.gov. This highlights the utility of HPLC in the purification and isolation of this compound from biological extracts. HPLC methods typically involve specific stationary phases (e.g., C18 columns), mobile phases (mixtures of solvents like water, acetonitrile, or methanol, often with buffers), and detection methods (such as UV-Visible or mass spectrometry detectors) optimized for the target analyte. While specific HPLC parameters solely for this compound quantification were not detailed in the search results, the successful use of HPLC in the isolation of terezines demonstrates its applicability for the analytical separation of this compound nih.gov.
Spectrometric Methods for this compound Structural Elucidation and Quantification
Spectrometric methods provide valuable information about the structure and quantity of this compound by measuring its interaction with electromagnetic radiation or its mass-to-charge ratio.
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of ions and the analysis of the resulting fragments. This fragmentation pattern is highly characteristic of a compound's structure and is invaluable for structural elucidation and confirmation. The structures of terezines A-D, including this compound, were determined on the basis of NMR and MS data nih.gov. This indicates that MS played a significant role in the initial characterization of this compound. Furthermore, Terezine D, a related compound, has been analyzed using UHPLC-HRMS/MS nih.gov. This suggests that LC-MS/MS techniques are applicable and likely beneficial for the sensitive and specific detection and quantification of this compound in complex matrices. MS-based methods are known for their high sensitivity and can detect metabolites below the detection thresholds of NMR spectroscopy openbiotechnologyjournal.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules. It provides information about the connectivity and functional groups within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). The structures of terezines A-D were determined on the basis of NMR and MS data nih.gov. This highlights the critical role of NMR spectroscopy in the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide characteristic signals (chemical shifts, splitting patterns, and integration) that can be interpreted to piece together the molecular structure savemyexams.comlibretexts.org. While specific NMR spectral data for this compound were not provided in the search results, the mention of its use in structure determination confirms its importance in understanding the molecular architecture of this compound nih.gov. NMR is a non-destructive technique and can be applied to intact samples, providing comprehensive structural information openbiotechnologyjournal.com.
Advanced Analytical Techniques for this compound Profiling
Advanced analytical techniques are crucial for the comprehensive characterization and quantification of this compound in various matrices. These methodologies enable detailed profiling of the compound, including its presence, concentration, and potential metabolic transformations.
Metabolomics Approaches to this compound Pathways
Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, offers powerful approaches for investigating the pathways involving this compound. This field aims to identify and quantify the complete set of metabolites, providing insights into biochemical processes. Metabolomics approaches can be applied to understand how this compound is produced, transformed, or degraded within biological systems.
Research into fungal secondary metabolites, which include compounds structurally related to this compound like Terezine D, frequently utilizes metabolomic analysis. Studies exploring bacterial-fungal interactions have employed metabolomic approaches coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to reveal the small molecules mediating these interactions, identifying compounds such as Terezine D researchgate.net. LC-MS-based methodologies are recognized for their sensitivity in global metabolite profiling openbiotechnologyjournal.com. While untargeted metabolomics can generate large datasets requiring bioinformatics for interpretation, targeted approaches based on LC can be used for the micro-isolation and identification of selected natural products openbiotechnologyjournal.comresearchgate.net.
Metabolomic profiling has been used to examine the metabolic changes in organisms exposed to natural extracts containing this compound. For instance, studies on mosquito larvae exposed to curry tree leaf extract, which contains this compound, have utilized high-throughput RNA sequencing expression analysis to determine transcriptional responses, indicating alterations in various pathways d-nb.info. Although this specific study focused on transcriptomics, it highlights the context in which metabolomics could be applied to understand the metabolic fate and effects of compounds like this compound.
The investigation of fungal secondary metabolites often links genomic methods with metabolomic experiments to understand biosynthetic capacities researchgate.netnih.gov. For example, genomic analysis of Aspergillus terreus strains has predicted the capacity to produce a range of metabolites, including Terezine D, and these predictions can be explored through chemical isolation and analysis nih.gov. The detection and quantification of Terezine D, a stable precursor to hexadehydroastechrome, have been performed using ultra-high-performance liquid chromatography-high-resolution mass spectrometry/mass spectrometry (UHPLC-HRMS/MS) on extracts from fungal cultures nih.gov. This suggests that similar LC-MS-based methods are applicable for the analysis of this compound.
Conceptual Applications and Future Research Directions for Terezine C
Rational Design of Terezine C-Based Compounds for Specific Biological Functions
The rational design of new therapeutic agents often begins with a promising natural product scaffold like that of this compound. This process involves the strategic modification of the core structure to enhance desired biological activities, improve pharmacokinetic properties, and reduce potential toxicity. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available literature, the principles of rational design can be applied to its known diketopiperazine framework.
Key strategies in the rational design of this compound-based compounds would likely involve:
Modification of Peripheral Chemical Groups: Altering the functional groups attached to the central diketopiperazine ring can significantly impact biological activity. For this compound, this could include modifications to the indole (B1671886) ring or the prenyl group.
Stereochemical Analysis: The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with biological targets. The synthesis of stereoisomers of this compound and its derivatives would be essential to understand the optimal configuration for its antifungal and insecticidal activities.
Computational Modeling and Docking: In silico methods, such as molecular docking, can predict how this compound and its virtual analogues might bind to specific protein targets in fungi or insects. mdpi.com This can guide the synthesis of compounds with higher predicted affinity and efficacy.
The broader class of diketopiperazines has been the subject of extensive rational design efforts, leading to the development of compounds with anticancer, antiviral, and antibacterial properties. nih.govmdpi.comresearchgate.net These studies provide a roadmap for the potential development of this compound analogues with enhanced and specific biological functions.
| Compound Class | Core Structure | Known Biological Activities | Potential for Rational Design |
| This compound | Diketopiperazine | Antifungal, Insect Growth Regulator | High |
| Diketopiperazines (General) | Diketopiperazine | Anticancer, Antiviral, Antibacterial, Neuroprotective | High |
Strategies for Enhanced Biosynthesis or Sustainable Production of this compound
The sustainable supply of a natural product is a critical factor for its development as a therapeutic or agrochemical agent. For this compound, which is produced by the fungus Sporormiella teretispora, several strategies can be explored to enhance its production.
Understanding the Biosynthetic Pathway: Fungal diketopiperazines are typically synthesized by nonribosomal peptide synthetases (NRPSs). nih.govnih.govnih.gov These large, multi-domain enzymes assemble amino acid precursors into the final diketopiperazine structure. nih.govnih.gov The biosynthesis of indole-containing diketopiperazines, such as this compound, likely involves the condensation of tryptophan with another amino acid. nih.govmdpi.com Elucidating the specific NRPS and tailoring enzymes involved in the this compound biosynthetic gene cluster in S. teretispora would be a foundational step.
Strategies for Enhanced Production:
Fermentation Optimization: Manipulating the culture conditions of S. teretispora, such as media composition, pH, temperature, and aeration, can significantly increase the yield of secondary metabolites like this compound. researchgate.net
Metabolic Engineering: Once the biosynthetic genes are identified, genetic engineering techniques can be employed to increase the production of this compound. This could involve overexpressing key biosynthetic genes or deleting genes for competing metabolic pathways. nih.gov
Synthetic Biology Approaches: The entire biosynthetic pathway for this compound could be transferred to a more easily cultivable host organism, such as Saccharomyces cerevisiae or Escherichia coli, for heterologous production. slideshare.net
These approaches, which have been successfully applied to other fungal metabolites, offer a pathway to the sustainable and scalable production of this compound for further research and development. researchgate.netslideshare.net
| Production Strategy | Description | Potential for this compound |
| Fermentation Optimization | Modification of fungal growth conditions to maximize metabolite yield. | High |
| Metabolic Engineering | Genetic modification of the native producer to increase flux towards the desired product. | High |
| Synthetic Biology | Transfer of the biosynthetic pathway to a heterologous host for production. | High |
Integration of this compound Research with Systems Biology and Multi-Omics Data
Systems biology offers a holistic approach to understanding the effects of a compound on a biological system by integrating data from various "-omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. slideshare.netnih.gov This approach can provide deep insights into the mechanism of action of this compound and help identify its molecular targets.
For instance, the discovery that this compound acts as an insect growth regulator in Anopheles gambiae larvae opens up opportunities for multi-omics studies. uq.edu.au A transcriptomic analysis of this compound-treated larvae could reveal changes in gene expression related to developmental pathways, hormonal signaling, and cuticle formation, thereby elucidating its mode of action. researchgate.netmdpi.commdpi.com Similarly, proteomics could identify changes in protein abundance, while metabolomics could reveal alterations in metabolic pathways. nih.govorscience.ru
Integrating these datasets can help to build a comprehensive model of how this compound exerts its biological effects. This knowledge is invaluable for predicting potential off-target effects, understanding mechanisms of resistance, and guiding the rational design of more effective and safer analogues. slideshare.netnih.gov While specific multi-omics studies on this compound are yet to be published, the application of these technologies represents a significant future research direction.
Emerging Research Avenues for this compound and Its Analogues
The unique biological activities of this compound, combined with the proven therapeutic potential of the diketopiperazine scaffold, point to several emerging research avenues.
Development of Novel Agrochemicals: The insect growth regulatory activity of this compound suggests its potential as a lead compound for the development of new, environmentally friendly insecticides. Further research could focus on its spectrum of activity against other insect pests and its environmental fate.
Exploration of New Therapeutic Applications: The diketopiperazine class of molecules is known for a wide array of pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties. nih.govrsc.org Screening this compound and its rationally designed analogues against a broad range of biological targets could uncover new therapeutic uses.
Use as a Chemical Probe: As a bioactive small molecule, this compound can be used as a chemical probe to study fundamental biological processes in fungi and insects. Understanding its molecular targets can provide new insights into fungal pathogenesis and insect development.
The future of this compound research lies in a multidisciplinary approach that combines natural product chemistry, synthetic chemistry, molecular biology, and systems biology. Such an integrated effort will be crucial to fully unlock the potential of this fascinating natural product and its analogues for applications in medicine and agriculture.
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Terezine C’s cytotoxicity, and how can these be experimentally validated?
- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or XTT) on cancer cell lines (e.g., HepG2, HCT-116) to quantify viability reduction. Pair this with molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like histone deacetylase (HDAC) or matrix metalloproteinases (MMPs). Validate interactions via mutagenesis or competitive inhibition assays .
- Key Considerations : Ensure consistency in cell culture conditions (passage number, growth medium) and statistical validation (e.g., Student’s t-test for triplicate experiments) .
Q. How can this compound’s antimicrobial activity be reliably assessed against fungal and bacterial pathogens?
- Methodological Answer : Employ broth microdilution assays to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus, P. notatum). Include positive controls (e.g., amphotericin B) and validate results via time-kill kinetics or disk diffusion assays. Use LC-HRMS/MS to confirm compound stability during testing .
- Key Considerations : Address solvent interference (e.g., DMSO toxicity) by limiting concentrations to <1% v/v .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?
- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., cell line heterogeneity, assay protocols). Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability kits) to cross-validate results. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .
- Example : If MIC values conflict, re-test under standardized CLSI guidelines with matched inoculum sizes .
Q. What strategies optimize the experimental design for studying this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Synthesize analogs with modifications to the prenylated tryptophan core (e.g., hydroxylation, methylation) and test their bioactivity. Use 2D NMR (COSY, HMBC) and HRESIMS for structural elucidation. Corrogate SAR data with molecular dynamics simulations to predict functional groups critical for target binding .
- Key Considerations : Include negative controls (e.g., scaffold-only derivatives) to isolate pharmacophore contributions .
Q. How can molecular docking results for this compound be experimentally validated to confirm target engagement?
- Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics in vitro. For HDAC inhibition, couple enzymatic assays (e.g., fluorogenic substrates) with cellular assays measuring acetylated histone H3 levels .
- Data Interpretation : Compare docking energy scores (e.g., −9 kcal/mol for HDAC) with empirical IC50 values to assess predictive accuracy .
Methodological Best Practices
- Data Reproducibility : Document raw data (mean ± SEM) and processing steps (e.g., normalization to vehicle controls) for public repositories .
- Ethical Compliance : Adhere to institutional biosafety protocols for handling cytotoxic compounds, especially in aerosol-generating procedures (e.g., LC-MS) .
- Literature Synthesis : Use Boolean searches in PubMed/Scopus with terms like “this compound AND (cytotoxicity OR antimicrobial)” to avoid redundancy and identify knowledge gaps .
Contradiction Analysis Framework
- Step 1 : Map discrepancies in bioactivity data (e.g., IC50 variability) to methodological variables (e.g., assay duration, cell density) .
- Step 2 : Apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify significance of observed differences .
- Step 3 : Propose mechanistic hypotheses (e.g., off-target effects, metabolic instability) for further testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
